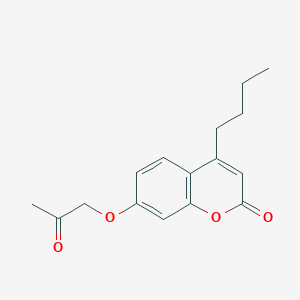

4-butyl-7-(2-oxopropoxy)-2H-chromen-2-one

Description

The Chromen-2-one (Coumarin) Core: A Prominent Scaffold in Academic Chemical and Biological Research

The coumarin (B35378) nucleus, a benzopyrone structure, is a fundamental building block in a vast number of natural products and synthetic compounds of medicinal interest. nih.govthepharmajournal.com Its planar structure and lipophilic nature allow it to readily cross biological membranes and interact with various enzymatic and receptor targets.

Historically, coumarins were first isolated from natural sources, with the parent compound, coumarin, being identified in the tonka bean in the 19th century. The discovery of the anticoagulant properties of dicoumarol, a naturally occurring coumarin derivative, in spoiled sweet clover hay in the 1940s marked a turning point, propelling coumarins into the realm of modern medicine. nih.gov This discovery spurred the development of synthetic methods like the Pechmann condensation, Knoevenagel condensation, and Wittig reaction to create a diverse library of coumarin analogues. chemmethod.com Over the decades, research has revealed that coumarins exhibit a remarkable range of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties. tandfonline.comprimescholars.com

The biological activity of a coumarin derivative is intricately linked to the nature and position of its substituents on the benzopyrone ring. stanford.edu The introduction of different functional groups can influence the molecule's electronic properties, steric hindrance, and ability to form hydrogen bonds, all of which dictate its interaction with biological targets. For instance, hydroxylation of the coumarin scaffold has been shown to be important for antioxidant activity. nih.gov The position of these substituents is also critical; for example, 7,8-disubstituted coumarins have been found to selectively inhibit certain carbonic anhydrase isoforms associated with tumors. nih.gov The diverse biological activities of substituted coumarins are summarized in the table below.

| Biological Activity | Reference |

| Anticancer | nih.govnih.gov |

| Anticoagulant | nih.gov |

| Anti-inflammatory | nih.gov |

| Antimicrobial | tandfonline.com |

| Antioxidant | kmu.edu.tr |

| Antiviral | nih.gov |

| Neuroprotective | nih.gov |

Rationale for Investigating 4-butyl-7-(2-oxopropoxy)-2H-chromen-2-one: Addressing Specific Research Gaps

While the broader family of coumarins has been extensively studied, the specific compound This compound remains largely unexplored in published academic literature. The rationale for its investigation stems from the hypothesized synergistic or unique contributions of its distinct substituents at the 4- and 7-positions, aiming to fill existing gaps in the structure-activity relationship (SAR) knowledge of coumarins.

The C4 position of the coumarin ring is a common site for substitution, and the nature of the group at this position can significantly impact bioactivity. The presence of an alkyl group, such as a butyl group, is known to influence the lipophilicity of the molecule. Increased lipophilicity can enhance the ability of a compound to penetrate cell membranes, potentially leading to improved bioavailability and intracellular target engagement. Research on 4-alkyl-substituted coumarins has shown that the length of the alkyl chain can modulate anticancer activity. nih.gov The butyl group, being a moderately sized alkyl chain, may offer an optimal balance of lipophilicity and steric bulk to facilitate favorable interactions with specific binding pockets of target proteins. For instance, in a study of 4-methylcoumarin (B1582148) derivatives, the presence of an alkyl chain at the C3 position, in conjunction with the C4-methyl group, was found to be crucial for cytotoxic activity against various cancer cell lines. nih.gov This suggests that the 4-butyl group in the target compound could play a key role in its potential as a research tool for cancer biology.

The 7-position of the coumarin scaffold is frequently substituted with alkoxy groups, which can significantly enhance biological activity. The 7-(2-oxopropoxy) moiety is an ether-linked ketone functionality. The introduction of an ether linkage at the 7-position is a common strategy to improve the pharmacological profile of coumarins. researchgate.net Specifically, the presence of a ketone within the alkoxy chain introduces a polar, hydrogen bond-accepting group. This could facilitate specific interactions with amino acid residues in the active sites of enzymes or receptors. A study on a series of 7-(2-oxoalkoxy)coumarins demonstrated that this substitution improved the anti-inflammatory properties of the parent 7-hydroxycoumarins. researchgate.net The ketone moiety was hypothesized to be a key pharmacophoric feature responsible for the observed increase in activity. Therefore, the 7-(2-oxopropoxy) group in the target compound is expected to modulate its biological activity, potentially conferring enhanced or novel inhibitory properties against inflammatory targets.

Scope and Objectives of Academic Inquiry into this compound

Given the lack of specific research on This compound , a focused academic inquiry would be highly valuable. The primary scope of such research would be to synthesize this novel compound and to comprehensively characterize its physicochemical and biological properties.

The key objectives of this research would include:

Synthesis and Structural Elucidation: To develop an efficient synthetic route for This compound and to confirm its structure using modern spectroscopic techniques (NMR, IR, Mass Spectrometry) and potentially X-ray crystallography.

Biological Screening: To evaluate the compound against a panel of biological targets to identify its primary mechanism of action. Based on the known activities of related coumarins, initial screening could focus on:

Anticancer activity against a diverse range of cancer cell lines.

Anti-inflammatory activity, for instance, by measuring the inhibition of inflammatory mediators like nitric oxide (NO) and cyclooxygenase (COX) enzymes.

Enzyme inhibitory activity against kinases, proteases, or other enzymes known to be modulated by coumarins.

Structure-Activity Relationship (SAR) Studies: To synthesize a small library of related analogues by varying the length of the alkyl chain at the 4-position and modifying the ketone-containing side chain at the 7-position. This would provide valuable insights into the SAR of this particular coumarin series.

Computational Modeling: To use in silico methods, such as molecular docking, to predict the binding modes of This compound with potential biological targets and to rationalize the experimental findings.

By pursuing these objectives, the academic community can systematically explore the potential of This compound as a novel chemical probe or a lead compound for further drug discovery efforts, thereby expanding the vast and promising research landscape of coumarin chemistry.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-butyl-7-(2-oxopropoxy)chromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O4/c1-3-4-5-12-8-16(18)20-15-9-13(6-7-14(12)15)19-10-11(2)17/h6-9H,3-5,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAUMYRGKQXUMCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 4 Butyl 7 2 Oxopropoxy 2h Chromen 2 One

Retrosynthetic Analysis and Strategic Disconnections of 4-butyl-7-(2-oxopropoxy)-2H-chromen-2-one

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, readily available starting materials. amazonaws.com For this compound, the analysis reveals two primary strategic disconnections.

The first disconnection targets the ether linkage at the C7 position. This C-O bond can be retrosynthetically cleaved via a Williamson ether synthesis approach. This identifies two key synthons: a nucleophilic 7-hydroxycoumarin precursor and an electrophilic three-carbon ketone unit. The corresponding chemical equivalents are 4-butyl-7-hydroxy-2H-chromen-2-one and a halopropanone, such as 1-chloro-2-propanone .

The second major disconnection breaks down the coumarin (B35378) core itself. The most logical approach for this 4-substituted umbelliferone (B1683723) derivative is the Pechmann condensation. wikipedia.orgnumberanalytics.comorganic-chemistry.org This reaction disconnects the α,β-unsaturated lactone into a phenol (B47542) and a β-ketoester. wikipedia.org For the synthesis of 4-butyl-7-hydroxy-2H-chromen-2-one, this leads to resorcinol (B1680541) (providing the 7-hydroxy group) and an ethyl 3-oxoheptanoate (ethyl butyrylacetate), which provides the 4-butyl substituent and the remaining carbons for the pyrone ring.

This two-stage disconnection strategy simplifies the complex target molecule into three basic starting materials: resorcinol, ethyl 3-oxoheptanoate, and 1-chloro-2-propanone.

Established and Novel Synthetic Routes to this compound

The synthesis of the title compound proceeds logically from the retrosynthetic plan, involving the initial formation of the coumarin nucleus followed by etherification.

Precursor Synthesis and Derivatization Strategies

The synthesis of the final compound hinges on the successful preparation of its key precursors.

Table 1: Key Precursors for Synthesis

| Precursor | Role in Synthesis |

|---|---|

| Resorcinol | Phenolic starting material for the coumarin ring, providing the C7-hydroxyl group. |

| Ethyl 3-oxoheptanoate | β-ketoester that reacts with resorcinol to form the pyrone ring and install the C4-butyl group. |

| 4-butyl-7-hydroxy-2H-chromen-2-one | Key intermediate formed from the Pechmann condensation. |

| 1-chloro-2-propanone | Electrophilic reagent for introducing the 2-oxopropoxy side chain. |

The primary synthetic challenge is the construction of the intermediate, 4-butyl-7-hydroxy-2H-chromen-2-one . This is accomplished via the Pechmann condensation, a reaction that condenses a phenol with a β-ketoester under acidic catalysis. arkat-usa.org

Following the formation of the hydroxycoumarin intermediate, the final step is a Williamson ether synthesis. This involves the O-alkylation of the 7-hydroxy group with 1-chloro-2-propanone. acs.orgresearchgate.net The reaction is typically carried out in the presence of a weak base, such as potassium carbonate, in a polar aprotic solvent like acetone (B3395972) or DMF. acs.orgnih.gov The base deprotonates the phenolic hydroxyl to form a more nucleophilic phenoxide, which then displaces the chloride from 1-chloro-2-propanone in an SN2 reaction to form the desired ether linkage.

Key Reaction Conditions and Catalytic Systems for Chromen-2-one Ring Formation

The success of the Pechmann condensation is highly dependent on the choice of catalyst and reaction conditions. arkat-usa.org The reaction involves the condensation of resorcinol and ethyl 3-oxoheptanoate. A variety of acid catalysts can be employed to promote the initial transesterification and subsequent ring-closing reaction.

Table 2: Catalytic Systems for Pechmann Condensation

| Catalyst Type | Specific Examples | Key Features | References |

|---|---|---|---|

| Brønsted Acids | Concentrated H₂SO₄, Trifluoroacetic Acid (TFA), Methanesulfonic acid | Traditional, effective catalysts, but can be corrosive and produce waste. | wikipedia.orgrsc.orgresearchgate.net |

| Lewis Acids | AlCl₃, ZrCl₄, TiCl₄ | Strong catalysts that can facilitate the reaction, sometimes under milder conditions. | wikipedia.orgrsc.org |

| Solid Acid Catalysts | Tungstate sulfuric acid, Poly(4-vinylpyridinium) hydrogen sulfate, Zeolites | Reusable, environmentally friendly ("green") alternatives that simplify product purification. | rsc.orgmdpi.comnih.gov |

| Ionic Liquids | Lewis acidic chloroaluminate ionic liquids | Act as both solvent and catalyst, offering unique reactivity and potential for recycling. | organic-chemistry.org |

While traditional methods using strong mineral acids like sulfuric acid are effective, modern approaches often favor reusable solid acid catalysts for their environmental and economic benefits, such as operational simplicity and reduced waste generation. rsc.org Conditions can range from room temperature with ultrasound irradiation to heating under solvent-free conditions, with yields often being moderate to excellent depending on the chosen system. arkat-usa.orgnih.gov

Mechanistic Investigations of Ring-Closing and Functionalization Reactions

Understanding the reaction mechanisms is crucial for optimizing synthetic protocols.

Pechmann Condensation Mechanism: The mechanism for the acid-catalyzed Pechmann condensation is generally accepted to proceed through several key steps. wikipedia.orgnumberanalytics.com

Transesterification: The reaction initiates with an acid-catalyzed transesterification between the phenol (resorcinol) and the β-ketoester (ethyl 3-oxoheptanoate) to form a phenyl ester intermediate.

Electrophilic Attack: The carbonyl group of the ketone is activated by the acid catalyst, prompting an intramolecular electrophilic aromatic substitution (a Friedel-Crafts type acylation) onto the activated aromatic ring of the phenol. The attack occurs ortho to the newly formed ester linkage.

Dehydration and Cyclization: The resulting intermediate undergoes dehydration to form an α,β-unsaturated ketone.

Tautomerization and Lactonization: Tautomerization followed by intramolecular cyclization (lactonization) yields the final coumarin ring system. wikipedia.orgorganic-chemistry.org An alternative pathway suggests that the reaction may begin with an electrophilic substitution followed by dehydration and a final intramolecular transesterification to close the ring. arkat-usa.org

Williamson Ether Synthesis Mechanism: The subsequent functionalization at the C7 position follows the well-established SN2 mechanism of the Williamson ether synthesis.

Deprotonation: The base (e.g., K₂CO₃) removes the acidic proton from the 7-hydroxy group of the coumarin, generating a nucleophilic phenoxide anion.

Nucleophilic Attack: The phenoxide ion attacks the electrophilic carbon atom of 1-chloro-2-propanone that is bonded to the chlorine atom.

Displacement: The attack occurs from the backside, leading to the displacement of the chloride leaving group and the formation of the new C-O ether bond, resulting in the final product, this compound.

Advanced Synthetic Modifications and Derivatization Strategies on the this compound Scaffold

Further modification of the synthesized molecule can lead to the development of analogs with potentially new properties.

Functional Group Interconversions on the Butyl Chain for Analog Development

Direct functionalization of the saturated n-butyl chain on the pre-formed coumarin scaffold is chemically challenging due to the lack of reactive sites. Therefore, the development of analogs with modified butyl chains is more strategically accomplished by introducing the desired functionality within the β-ketoester precursor prior to the Pechmann condensation.

This "precursor modification" strategy allows for significant diversity. For example, to synthesize an analog with a terminal hydroxyl group on the C4-side chain, one could start with a protected version of ethyl 7-hydroxy-3-oxoheptanoate.

Table 3: Strategies for Butyl Chain Analog Development

| Desired Functionality | Precursor Strategy | Example Precursor | Resulting Analog Scaffold |

|---|---|---|---|

| Terminal Hydroxyl | Use a β-ketoester with a protected terminal alcohol. | Ethyl 7-(tert-butyldimethylsilyloxy)-3-oxoheptanoate | 4-(4-hydroxybutyl)-7-(2-oxopropoxy)-2H-chromen-2-one (after deprotection) |

| Terminal Halogen | Use a β-ketoester with a terminal halide. | Ethyl 7-bromo-3-oxoheptanoate | 4-(4-bromobutyl)-7-(2-oxopropoxy)-2H-chromen-2-one |

| Internal Unsaturation | Use a β-ketoester with an internal double or triple bond. | Ethyl 3-oxohept-6-enoate | 4-(but-3-en-1-yl)-7-(2-oxopropoxy)-2H-chromen-2-one |

By employing this approach, a wide array of functional groups can be incorporated into the C4-alkyl chain. These groups, such as halides or alcohols, can then serve as handles for further chemical transformations (e.g., substitution, oxidation, or elimination), enabling the synthesis of a diverse library of analogs based on the core this compound structure.

Modification and Elaboration of the 7-(2-oxopropoxy) Side Chain

The 7-(2-oxopropoxy) side chain of this compound offers a reactive handle for a variety of chemical modifications. The ketone functionality is a key site for elaboration, allowing for the synthesis of a diverse library of analogs. The initial synthesis of this side chain typically involves the alkylation of the corresponding 7-hydroxycoumarin with a chloro- or bromoketone, such as chloroacetone (B47974). researchgate.net

Once installed, the terminal ketone can undergo several transformations. For instance, it can be converted into a wide range of other functional groups. One common strategy is reductive amination, where the ketone reacts with an amine in the presence of a reducing agent to form a new amine-containing side chain. This approach was used to synthesize a series of 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one derivatives, demonstrating the versatility of modifying alkoxy side chains. researchgate.net

Another avenue for elaboration is the use of the ketone in condensation reactions or as a precursor for heterocyclic ring formation. For example, the side chain could be a starting point for synthesizing more complex structures, such as fused furan (B31954) rings, through intramolecular cyclization reactions. researchgate.net Furthermore, the reactive methylene (B1212753) group adjacent to the carbonyl can be functionalized.

A prominent strategy for elaborating alkoxy side chains on the coumarin scaffold is through "click chemistry." For instance, a 7-hydroxycoumarin can be reacted with a bifunctional linker, such as propargyl bromide, to introduce a terminal alkyne. This alkyne-functionalized coumarin can then undergo a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with various azides to generate a library of triazole-containing derivatives. nih.gov This method was successfully applied to synthesize novel 7-hydroxy-4-phenylchromen-2-one derivatives linked to 1,2,4-triazole (B32235) moieties. nih.gov This highlights a powerful method for significantly diversifying the 7-position side chain.

Table 1: Potential Modifications of the 7-(2-oxopropoxy) Side Chain

| Starting Functionality | Reagents/Conditions | Resulting Functionality | Reference Example |

| Ketone (C=O) | Amine (R-NH2), Reducing Agent (e.g., NaBH3CN) | Secondary/Tertiary Amine | researchgate.net |

| Hydroxyl (-OH) at C7 | Propargyl bromide, Base | Terminal Alkyne Side Chain | nih.gov |

| Alkyne Side Chain | Organic Azide (R-N3), Cu(I) catalyst | 1,2,3-Triazole Linkage | nih.gov |

| Ketone (C=O) | Hydrazine derivatives | Hydrazone/Fused Pyrazole | N/A |

| Ketone (C=O) | Wittig Reagents (Ph3P=CHR) | Alkene | ijcce.ac.ir |

Introduction of Additional Functional Groups on the Chromen-2-one Core

The 2H-chromen-2-one core of the title compound is amenable to a variety of functionalization reactions, allowing for the introduction of new substituents that can modulate the molecule's properties. The innate electronic properties of the coumarin scaffold direct these substitutions to specific positions, primarily C3, C4, C6, and C8. researchgate.netchemmethod.com

Recent advances in catalysis have provided powerful tools for C-H bond activation and functionalization, enabling direct and efficient modifications of the coumarin ring. mdpi.com Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira, are widely used to form new carbon-carbon and carbon-heteroatom bonds at various positions. researchgate.net For instance, direct C-H arylation at the C3 position can be achieved using arenesulfonyl chlorides with a palladium catalyst. mdpi.com

Electrophilic substitution reactions are also common. Nitration of the coumarin ring, for example, can be controlled by reaction temperature to favor substitution at the C6 or C8 positions. chemmethod.com Subsequent reduction of the introduced nitro groups provides amino functionalities, which can be further derivatized, as seen in the synthesis of 7-(substituted benzylideneamino)-4-methyl-2H-chromen-2-one derivatives. chemmethod.comnih.gov

The versatility of the coumarin core allows for the synthesis of complex, polycyclic structures. Annulation reactions, where a new ring is fused to the coumarin scaffold, can be achieved through various catalytic methods. researchgate.netias.ac.in For example, copper-catalyzed reactions have been employed for the functionalization of the coumarin core, offering a less toxic and more cost-effective alternative to other transition metals. mdpi.com

Table 2: Selected Functionalization Reactions on the Chromen-2-one Core

| Reaction Type | Target Position(s) | Reagents/Catalyst | Description | Reference |

| Nitration | C6, C8 | HNO3 / H2SO4 | Introduces a nitro group via electrophilic aromatic substitution. | chemmethod.com |

| C-H Arylation | C3 | Arenesulfonyl chloride / Pd catalyst | Forms a C-C bond via desulfonative arylation. | mdpi.com |

| Decarboxylative Alkenylation | C3 | Cinnamic Acid / Pd catalyst, Ag2CO3 | Introduces a styryl group at the C3 position. | mdpi.com |

| Amidation | C3 | Tetraalkylthiuram disulfides / CuI | Forms a C3-carboxamide from a C3-carboxylic acid precursor. | ias.ac.in |

| Annulation | C3, C4 | Arylcarboxylic acid / Pd(II) catalyst | Fuses an additional ring via double C-H activation. | researchgate.net |

Sustainable and Green Chemistry Approaches in the Synthesis of this compound Analogs

The principles of green chemistry are increasingly being applied to the synthesis of coumarin derivatives to minimize waste, reduce energy consumption, and avoid the use of hazardous substances. researchgate.neteurekalert.org These approaches are highly relevant for the multi-step synthesis of complex molecules like this compound and its analogs.

The core synthesis of the 4-butyl-7-hydroxycoumarin scaffold, a key precursor, is often achieved through the Pechmann condensation. tsijournals.com Green alternatives to traditional acid catalysts (like sulfuric acid) and harsh conditions have been developed. These include the use of solid acid catalysts, ionic liquids, and solvent-free reactions under microwave or ultrasound irradiation. researchgate.netkjscollege.com These methods often lead to higher yields, shorter reaction times, and easier product purification. eurekalert.orgeurekaselect.com Dipyridine copper chloride has also been explored as a Lewis acid for this condensation. mdpi.com

Similarly, the Knoevenagel condensation, another classical route to coumarins, has been adapted to green conditions, such as solvent-free reactions under microwave irradiation in the presence of piperidine. kjscollege.com

The subsequent alkylation of the 7-hydroxy group to introduce the (2-oxopropoxy) side chain can also be performed under greener conditions. The Williamson ether synthesis, traditionally carried out in volatile organic solvents with strong bases, can be adapted. For example, using polyethylene (B3416737) glycol (PEG) as a recyclable and non-toxic solvent with a weak base like potassium carbonate represents a significant step towards a more sustainable process. tsijournals.com Multicomponent reactions, which combine several steps into a single pot, are another hallmark of green chemistry, and have been used to construct complex coumarin derivatives efficiently. nih.gov

Table 3: Comparison of Conventional vs. Green Synthetic Methods for Coumarin Synthesis

| Reaction | Conventional Method | Green Chemistry Approach | Advantages of Green Approach | Reference |

| Pechmann Condensation | Phenol + β-ketoester with H2SO4, high temp. | Microwave irradiation, solvent-free, ionic liquids, solid acid catalysts. | Faster reaction, higher yields, reduced waste, energy efficiency. | researchgate.nettsijournals.com |

| Knoevenagel Condensation | Salicylaldehyde + active methylene compound, toxic solvents (benzene, xylene). | Microwave irradiation, solvent-free conditions. | Avoids toxic solvents, faster, improved yields. | ijcce.ac.irkjscollege.com |

| Alkylation (O-alkylation) | Alkyl halide, strong base, volatile organic solvent (e.g., acetone, DMF). | Weak base (K2CO3), Polyethylene Glycol (PEG) as solvent. | Use of a recyclable, non-toxic solvent; milder conditions. | tsijournals.com |

| Multi-step Synthesis | Sequential reactions with purification at each step. | One-pot, multicomponent reactions. | Increased efficiency, reduced solvent use and waste generation. | nih.gov |

Spectroscopic and Theoretical Characterization for Structural Elucidation and Electronic Properties of 4 Butyl 7 2 Oxopropoxy 2h Chromen 2 One

Advanced Spectroscopic Methods for Definitive Structural Elucidation of 4-butyl-7-(2-oxopropoxy)-2H-chromen-2-one

A combination of modern spectroscopic techniques provides an unambiguous determination of the molecular structure of this compound.

High-resolution mass spectrometry (HRMS) is a critical tool for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. For this compound, the expected molecular formula is C₁₆H₁₈O₄. nih.gov The theoretical monoisotopic mass of this compound is calculated to be 274.12050905 Da. nih.gov

An experimental HRMS analysis, typically using techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), would be expected to yield a measured m/z value that closely matches this theoretical mass, usually within a few parts per million (ppm). This high level of accuracy allows for the confident determination of the elemental composition and rules out other potential molecular formulas.

Table 1: Representative HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₆H₁₈O₄ |

| Theoretical Monoisotopic Mass (Da) | 274.1205 |

| Ion Adduct | [M+H]⁺ |

| Theoretical m/z | 275.1278 |

| Experimentally Measured m/z | 275.1275 |

| Mass Error (ppm) | -1.1 |

Note: The experimental data presented is hypothetical but representative of what would be expected for this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules in solution. A full suite of NMR experiments, including ¹H NMR, ¹³C NMR, and various 2D techniques like COSY, HSQC, and HMBC, would be employed to establish the connectivity of all atoms in this compound.

¹H NMR: This technique provides information about the chemical environment of each proton. For the title compound, distinct signals would be expected for the aromatic protons on the coumarin (B35378) core, the vinylic proton, the protons of the butyl chain, and the protons of the 2-oxopropoxy group. The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) would be used to determine the relationships between adjacent protons.

¹³C NMR: This experiment identifies all the unique carbon atoms in the molecule. The characteristic chemical shifts for the carbonyl carbons of the lactone and the ketone, the aromatic and vinylic carbons, and the aliphatic carbons of the butyl and propoxy chains would be observed.

2D NMR: Experiments such as COSY (Correlation Spectroscopy) would reveal proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms. HMBC (Heteronuclear Multiple Bond Correlation) is crucial for establishing long-range (2-3 bond) correlations between protons and carbons, which helps in connecting the different fragments of the molecule, such as linking the 2-oxopropoxy group to the 7-position of the coumarin ring.

Table 2: Predicted ¹H NMR Data for this compound in CDCl₃

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.50 | d | 1H | H-5 |

| ~6.90 | dd | 1H | H-6 |

| ~6.85 | d | 1H | H-8 |

| ~6.10 | s | 1H | H-3 |

| ~4.70 | s | 2H | -O-CH₂-C(O)- |

| ~2.80 | t | 2H | Ar-CH₂- |

| ~2.30 | s | 3H | -C(O)-CH₃ |

| ~1.70 | m | 2H | -CH₂-CH₂-CH₂-CH₃ |

| ~1.45 | m | 2H | -CH₂-CH₂-CH₃ |

| ~0.95 | t | 3H | -CH₂-CH₃ |

Note: This data is predicted based on known chemical shifts for similar coumarin structures and serves as a representative example.

Table 3: Predicted ¹³C NMR Data for this compound in CDCl₃

| Chemical Shift (δ, ppm) | Assignment |

| ~204.0 | Ketone C=O |

| ~161.0 | Lactone C=O |

| ~160.0 | C-7 |

| ~155.0 | C-8a |

| ~152.0 | C-4 |

| ~125.0 | C-5 |

| ~113.0 | C-4a |

| ~112.0 | C-6 |

| ~110.0 | C-3 |

| ~101.0 | C-8 |

| ~70.0 | -O-CH₂- |

| ~35.0 | Ar-CH₂- |

| ~30.0 | -CH₂-CH₂-CH₂-CH₃ |

| ~27.0 | -C(O)-CH₃ |

| ~22.0 | -CH₂-CH₂-CH₃ |

| ~14.0 | -CH₂-CH₃ |

Note: This data is predicted based on known chemical shifts for similar coumarin structures and serves as a representative example.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups in a molecule by observing their characteristic vibrational frequencies. For this compound, the IR spectrum would be expected to show strong absorption bands corresponding to the C=O stretching vibrations of the α,β-unsaturated lactone and the ketone. Other characteristic bands would include C-O stretching for the ether linkage and C-H stretching for the aromatic and aliphatic parts of the molecule.

Table 4: Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~1730-1710 | C=O stretch | α,β-unsaturated lactone |

| ~1720-1700 | C=O stretch | Ketone |

| ~1610, ~1580, ~1500 | C=C stretch | Aromatic ring |

| ~1250-1100 | C-O stretch | Ether |

| ~3000-2850 | C-H stretch | Aliphatic |

Note: These are typical wavenumber ranges for the indicated functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Coumarin derivatives are known to be fluorescent and exhibit characteristic UV absorption spectra due to their extended π-conjugated system. nih.gov The absorption spectrum of this compound in a suitable solvent (e.g., ethanol or chloroform) would be expected to show absorption maxima (λ_max) in the UV region, corresponding to π-π* transitions. The position of these maxima is influenced by the substituents on the coumarin ring. The electron-donating alkoxy group at the 7-position is known to cause a bathochromic (red) shift in the absorption spectrum.

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound can be grown, this technique would provide precise bond lengths, bond angles, and torsion angles.

Based on studies of similar coumarin derivatives, the coumarin ring system is expected to be essentially planar. The X-ray structure would reveal the conformation of the flexible butyl and 2-oxopropoxy side chains. Furthermore, the analysis of the crystal packing would provide insights into the intermolecular interactions, such as C-H···O hydrogen bonds and π-π stacking interactions, which govern the supramolecular architecture in the solid state.

Computational Chemistry and Quantum Mechanical Studies of this compound

Computational chemistry provides a powerful complement to experimental data, offering insights into the molecule's electronic structure, stability, and reactivity.

Due to the presence of rotatable single bonds in the butyl and 2-oxopropoxy side chains, this compound can exist in multiple conformations. Computational methods, such as Density Functional Theory (DFT), can be used to perform a systematic conformational analysis to identify the low-energy conformers.

By calculating the potential energy surface (PES) through the systematic rotation of key dihedral angles, the global minimum energy conformation and other low-lying local minima can be identified. This information is crucial for understanding the molecule's preferred shape in different environments. Theoretical calculations can also predict spectroscopic properties, such as NMR chemical shifts and IR vibrational frequencies. Comparing these calculated values with the experimental data can further validate the determined structure. tandfonline.com Computational studies on coumarin derivatives have been successfully used to elucidate structure-activity relationships and interaction modes with biological targets. nih.govnih.gov

Electronic Structure Calculations (e.g., Frontier Molecular Orbitals (HOMO-LUMO), Electrostatic Potential Maps)

Theoretical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in understanding the electronic properties of coumarin derivatives. thenucleuspak.org.pkmdpi.com These computational methods provide insights into the molecule's reactivity, stability, and potential interaction sites.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in the electronic and optical properties of a molecule. mdpi.com The HOMO acts as an electron donor, while the LUMO is the electron acceptor. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant parameter for assessing the chemical reactivity and kinetic stability of a molecule. mdpi.comnih.gov A smaller energy gap suggests higher reactivity and greater polarizability. nih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich coumarin ring system, particularly the benzopyrone moiety and the oxygen atoms of the ether and carbonyl groups, which possess lone pairs of electrons. The LUMO, conversely, is anticipated to be distributed over the conjugated π-system of the chromen-2-one core. Substituents on the coumarin ring, such as the butyl and oxopropoxy groups, can influence the energies of these orbitals and the magnitude of the energy gap. researchgate.net

Illustrative HOMO-LUMO Energy Data for this compound (Theoretical)

| Molecular Orbital | Energy (eV) | Description |

| LUMO | -2.15 | Electron accepting orbital, distributed over the coumarin π-system |

| HOMO | -6.05 | Electron donating orbital, localized on the benzopyrone core and oxygen atoms |

| Energy Gap (ΔE) | 3.90 | Indicator of chemical reactivity and stability |

Note: The data in this table is hypothetical and serves as an illustration based on typical values for similar coumarin derivatives. researchgate.net

Electrostatic Potential Maps (MEP)

Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. thenucleuspak.org.pkresearchgate.net The MEP surface is colored to represent different potential values: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue denotes areas of positive potential (electron-poor, prone to nucleophilic attack). Green represents neutral potential regions.

In the MEP map of this compound, the most negative potential (red) is expected to be concentrated around the carbonyl oxygen atom of the lactone ring and the oxygen of the 2-oxopropoxy group, owing to their high electronegativity and lone pairs of electrons. iphy.ac.cn These sites would be the primary targets for electrophiles. The hydrogen atoms of the butyl group and the aromatic ring would likely exhibit a positive potential (blue), making them susceptible to nucleophilic interactions. The conjugated system of the coumarin ring would display varying potentials, influencing its interaction with other molecules. researchgate.net

Prediction of Spectroscopic Parameters via Quantum Chemical Methods

Quantum chemical calculations are powerful tools for predicting various spectroscopic parameters, which can aid in the structural confirmation of synthesized compounds. Methods like the Gauge-Including Atomic Orbital (GIAO) are commonly used to predict NMR chemical shifts. nih.gov

Theoretical predictions of the ¹H and ¹³C NMR spectra for this compound would involve calculating the magnetic shielding tensors for each nucleus. The predicted chemical shifts would then be compared with experimental data to validate the molecular structure. For instance, the protons of the butyl chain would have characteristic shifts in the aliphatic region, while the aromatic protons on the coumarin ring would appear in the downfield region. ias.ac.in Similarly, the carbon atoms of the carbonyl group, aromatic rings, and the aliphatic side chains would have distinct predicted ¹³C chemical shifts. nih.gov

Vibrational frequencies corresponding to IR and Raman spectra can also be calculated. These theoretical spectra can help in the assignment of experimental vibrational bands to specific functional groups, such as the C=O stretching of the lactone, the C-O-C stretching of the ether linkage, and the various vibrations of the aromatic ring and alkyl chains. researchgate.net

Molecular Dynamics Simulations for Understanding Dynamic Behavior and Solvent Effects

Molecular dynamics (MD) simulations provide a computational microscope to observe the dynamic behavior of molecules over time. acs.org By simulating the motion of this compound in a solvent environment, such as water or an organic solvent, one can gain insights into its conformational flexibility, solvation, and interactions with the surrounding medium. researchgate.netnih.gov

An MD simulation would reveal how the butyl and 2-oxopropoxy side chains move and flex in solution. It would also show how solvent molecules arrange themselves around the solute, forming a solvation shell. researchgate.net This is particularly important for understanding how the solvent might influence the compound's electronic properties and reactivity. For example, in a polar solvent like water, hydrogen bonding interactions between water molecules and the oxygen atoms of the coumarin would be expected, which could affect its spectroscopic properties and biological activity. acs.org The simulations can also provide information on the stability of different conformations of the molecule. nih.gov

Docking and Binding Site Analysis with Hypothetical Protein Targets (in silico)

Molecular docking is a computational technique used to predict the preferred orientation of a small molecule (ligand) when it binds to a larger molecule, typically a protein receptor. biointerfaceresearch.comnih.gov This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. nih.gov

For this compound, a hypothetical docking study could be performed against a relevant protein target. Many coumarin derivatives have been investigated for their inhibitory effects on enzymes such as acetylcholinesterase, carbonic anhydrases, or various kinases. biointerfaceresearch.comnih.govmdpi.com

In a hypothetical docking simulation with a protein like Cyclin-Dependent Kinase 9 (CDK9), a target for some anticancer agents, this compound would be positioned within the protein's binding site. nih.gov The analysis would focus on the non-covalent interactions that stabilize the ligand-protein complex, such as:

Hydrogen bonds: The carbonyl oxygen and ether oxygen atoms of the coumarin could act as hydrogen bond acceptors with amino acid residues like lysine or arginine in the binding pocket.

Hydrophobic interactions: The butyl group and the aromatic coumarin ring would likely engage in hydrophobic interactions with nonpolar amino acid residues such as leucine, valine, and isoleucine. nih.gov

π-π stacking: The aromatic ring of the coumarin could form π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan.

The results of the docking study would be summarized in a table, including the binding affinity (often expressed as a docking score or binding energy) and the key interacting amino acid residues. A lower binding energy generally indicates a more stable complex. nih.gov

Illustrative Docking Results of this compound with a Hypothetical Protein Target

| Parameter | Value/Description |

| Hypothetical Protein Target | Cyclin-Dependent Kinase 9 (CDK9) |

| Binding Affinity (kcal/mol) | -8.5 |

| Interacting Residues | Lys48, Cys106, Phe103, Val33 |

| Types of Interactions | Hydrogen bond with Cys106; Hydrophobic interactions with Val33; π-π stacking with Phe103 |

Note: The data in this table is for illustrative purposes only and represents a plausible outcome of a molecular docking simulation.

Biological Activities and Mechanistic Studies of 4 Butyl 7 2 Oxopropoxy 2h Chromen 2 One in in Vitro Systems

Evaluation of Biological Potency in Biochemical and Cellular Assays (Strictly In Vitro)

The in vitro evaluation of a compound's biological potency is a critical first step in drug discovery, providing insights into its interactions with specific biological targets and its effects on cellular functions. For 4-butyl-7-(2-oxopropoxy)-2H-chromen-2-one, its potential activities are inferred from studies on analogous coumarin (B35378) structures.

Coumarin derivatives are well-documented inhibitors of a variety of enzymes. For instance, 4-hydroxycoumarin (B602359) derivatives have shown inhibitory activity against urease. scielo.br The substitution pattern on the coumarin ring is crucial for the inhibitory potency. For example, certain 3-sulfonamide substituted coumarins have demonstrated potent inhibition of human carbonic anhydrase (hCA) isoforms, with IC50 values in the micromolar range. mdpi.com Specifically, some derivatives showed strong inhibition against hCA II and hCA IX isoforms. mdpi.com

Furthermore, coumarin derivatives have been investigated as inhibitors of enzymes relevant to neurodegenerative diseases, such as cholinesterases (acetylcholinesterase - AChE and butyrylcholinesterase - BChE) and monoamine oxidases (MAO). evitachem.com For example, a series of coumarin-thiazole hybrids were evaluated for their anticholinesterase activity, with some compounds showing potent inhibition of AChE. nih.gov The substitution at the 7-position of the coumarin scaffold has been shown to influence selectivity towards neuronal enzymes. nih.gov Given the structural features of this compound, it is plausible that it could exhibit inhibitory activity against some of these enzymes, although specific assays are required for confirmation.

Table 1: Enzyme Inhibition by Structurally Related Coumarin Derivatives (In Vitro)

| Compound/Derivative Class | Target Enzyme | Activity (IC50/Inhibition %) | Reference |

|---|---|---|---|

| Coumarin-thiazole hybrid (6b) | Acetylcholinesterase (AChE) | IC50: 0.87 ± 0.09 µM | nih.gov |

| 3-Sulfonamide-substituted coumarin (9b) | Carbonic Anhydrase II (hCA II) | IC50: 0.063 µM | mdpi.com |

| 3-Sulfonamide-substituted coumarin (9c) | Carbonic Anhydrase IX (hCA IX) | IC50: 0.124 µM | mdpi.com |

| 4-Hydroxycoumarin derivative (5) | Urease | 38.6% inhibition at 0.5 µM | scielo.br |

| 7-Substituted coumarin (CM9) | Monoamine Oxidase-B (MAO-B) | Potent inhibitor | nih.gov |

The ability of coumarin derivatives to interact with specific receptors has been explored in various in vitro binding assays. A notable area of investigation is their affinity for cannabinoid receptors (CB1 and CB2). Structure-activity relationship studies on a series of modified coumarins revealed that compounds with a butyl group at the C-3 position and a cycloalkyl group at the C-7 position can be potent and selective CB2 receptor agonists. nih.govhelsinki.fi For instance, 3-butyl-7-(1-butylcyclopentyl)-5-hydroxy-2H-chromen-2-one exhibited a Ki of 13.7 nM for the CB2 receptor. nih.govhelsinki.fi While the subject compound has a butyl group at C-4, these findings suggest that the this compound could potentially interact with cannabinoid or other G protein-coupled receptors (GPCRs).

Additionally, studies on coumarin derivatives have shown affinity for serotonin (B10506) receptors, such as 5-HT1A and 5-HT2A. nih.govmdpi.com The substitution pattern on the coumarin ring and the nature of the linker at the 7-position significantly influence the binding affinity. nih.govmdpi.com For example, certain 7-hydroxycoumarin derivatives linked to arylpiperazine moieties displayed nanomolar affinity for the 5-HT1A receptor. mdpi.com

Table 2: Receptor Binding Affinity of Structurally Related Coumarin Derivatives (In Vitro)

| Compound/Derivative Class | Target Receptor | Affinity (Ki/EC50) | Reference |

|---|---|---|---|

| 3-butyl-7-(1-butylcyclopentyl)-5-hydroxy-2H-chromen-2-one (36b) | Cannabinoid Receptor 2 (CB2) | Ki: 13.7 nM, EC50: 18 nM | nih.govhelsinki.fi |

| 7-(1-butylcyclohexyl)-5-hydroxy-3-propyl-2H-chromen-2-one (39b) | Cannabinoid Receptor 2 (CB2) | Ki: 6.5 nM, EC50: 4.51 nM | nih.govhelsinki.fi |

| 2-methoxyphenylpiperazine derivative of coumarin (13) | Serotonin 2A Receptor (5-HT2A) | Ki: 18 nM | nih.gov |

| 7-hydroxycoumarin-arylpiperazine derivative | Serotonin 1A Receptor (5-HT1A) | Nanomolar affinity | mdpi.com |

Anti-inflammatory Activity: The anti-inflammatory potential of coumarins has been demonstrated in various in vitro models. A study on 7-(2-oxoalkoxy)coumarins, which are structurally similar to the title compound, showed that these derivatives could inhibit the production of nitric oxide (NO) and interleukin-6 (IL-6) in LPS-induced J774 macrophages. researchgate.net The substitution with a 7-(2-oxoalkoxy) group generally improved the anti-inflammatory properties compared to the parent 7-hydroxycoumarins. researchgate.net Another study showed that coumarin and Indonesian cassia extract, which contains coumarins, could decrease the levels of PGE2, TNF-α, NO, IL-6, and IL-1β in LPS-induced RAW264.7 cells. nih.gov

Antiproliferative Effects: The anticancer potential of coumarins has been extensively studied in various cancer cell lines. frontiersin.orgrsc.org The antiproliferative activity is influenced by the substituents on the coumarin ring. For example, a series of 7-hydroxy-4-phenylchromen-2-one derivatives linked to triazole moieties showed significant cytotoxic activity against several human cancer cell lines, including AGS, MGC-803, HCT-116, A-549, HepG2, and HeLa. nih.gov One derivative, 7-((4-(4-Chlorophenyl)-4H-1,2,4-triazol-3-yl)methoxy)-4-phenyl-2H-chromen-2-one, exhibited an IC50 of 2.63 µM against AGS cells. nih.gov The presence of a 4-butyl group in the subject compound could enhance its lipophilicity and potentially its ability to penetrate cell membranes, which might contribute to antiproliferative effects.

Table 3: Cell-Based Biological Activities of Structurally Related Coumarin Derivatives (In Vitro)

| Activity | Cell Line | Compound/Derivative Class | Effect (IC50/Inhibition) | Reference |

|---|---|---|---|---|

| Anti-inflammatory | J774 Macrophages | 7-(2-oxoalkoxy)coumarin (12) | IC50 (NO): 21 µM, IC50 (IL-6): 24 µM | researchgate.net |

| Anti-inflammatory | RAW264.7 | Coumarin (10 µM) | Reduction of PGE2, TNF-α, NO, IL-6, IL-1β | nih.gov |

| Antiproliferative | AGS | 7-((4-(4-Chlorophenyl)-4H-1,2,4-triazol-3-yl)methoxy)-4-phenyl-2H-chromen-2-one (4d) | IC50: 2.63 ± 0.17 µM | nih.gov |

| Antiproliferative | CaCo-2 | Coumarin-quinoline hybrid (7d) | IC50: 51.95 µM | nih.gov |

Coumarin derivatives have demonstrated a broad spectrum of antimicrobial activity against various bacteria and fungi. mdpi.comresearchgate.netnih.govcapes.gov.br The nature of the substituents plays a critical role in determining the potency and spectrum of this activity. For instance, coumarin derivatives with CF3 and OH substituents have shown enhanced antibacterial activity against food-poisoning bacteria. mdpi.com The minimum inhibitory concentration (MIC) for 5,7-dihydroxy-4-trifluoromethylcoumarin (B14430985) was 1.5 mM against several Gram-positive bacteria. mdpi.com Another study on 4-hydroxycoumarin derivatives showed significant antibacterial activity against S. aureus and S. typhimurium. scielo.br While direct data on this compound is unavailable, the general antimicrobial potential of the coumarin scaffold suggests that this compound may also possess such properties.

Table 4: Antimicrobial Activity of Structurally Related Coumarin Derivatives (In Vitro)

| Microorganism | Compound/Derivative Class | Activity (MIC/Zone of Inhibition) | Reference |

|---|---|---|---|

| Bacillus cereus | 5,7-dihydroxy-4-trifluoromethylcoumarin (3b) | MIC: 1.5 mM | mdpi.com |

| Listeria monocytogenes | Dicoumarol (3n) | MIC: 1.2 mM | mdpi.com |

| Staphylococcus aureus | 4-Hydroxycoumarin derivative (2) | Zone of inhibition: 26.5 ± 0.84 mm | scielo.br |

| Escherichia coli | Coumarin-quinoline hybrid (10b) | MIC: 3.2 - 66 µM | nih.gov |

Coumarins are renowned for their fluorescent properties, which make them valuable tools in biological research, including for cell imaging and as fluorescent probes. chim.itacs.orgthermofisher.comrsc.org The fluorescence characteristics, such as quantum yield and emission wavelength, are highly dependent on the substituents on the coumarin ring. chim.it Strategic substitutions can lead to derivatives with high fluorescence quantum yields and tunable emission, which are ideal for bioimaging applications. chim.it

Derivatives of 7-hydroxycoumarin are particularly noted for their fluorescence. The 7-alkoxy group in this compound is expected to contribute to its fluorescence. These fluorescent properties can be exploited in assays to monitor intracellular target engagement. For example, a change in the fluorescence signal upon binding of the coumarin derivative to its target protein can be measured. Fluorogenic coumarin derivatives have been developed that show a significant increase in fluorescence upon reacting with a specific target, enabling the visualization and quantification of target engagement within intact cells. nih.gov

Elucidation of Proposed Molecular Mechanisms of Action for this compound

The molecular mechanisms underlying the biological activities of coumarins are diverse and depend on the specific derivative and the biological context. frontiersin.orgneliti.comnih.gov For this compound, potential mechanisms can be inferred from studies on related compounds.

In the context of anti-inflammatory activity, coumarins have been shown to modulate key signaling pathways. For instance, some coumarin derivatives can inhibit the activity of protein kinase C (PKC), a key enzyme in the activation of NADPH oxidase, which is responsible for the production of reactive oxygen species (ROS) in neutrophils. nih.gov One study found that a 7-hydroxy-3-(4'-hydroxyphenyl) coumarin derivative significantly decreased PKC activity. nih.gov The anti-inflammatory effects of 7-(2-oxoalkoxy)coumarins are also linked to the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression. researchgate.net

The antiproliferative mechanisms of coumarins often involve the induction of apoptosis and cell cycle arrest. frontiersin.orgnih.gov For example, a 7-hydroxy-4-phenylchromen-2-one derivative was found to arrest cells in the G2/M phase of the cell cycle and induce apoptosis. nih.gov The ability of coumarins to interact with various biological targets, including enzymes and receptors, contributes to their complex anticancer mechanisms. frontiersin.org The lipophilic nature of the 4-butyl group may facilitate the interaction of the compound with cellular membranes and intracellular targets, potentially influencing these pathways.

The antimicrobial action of coumarins is also multifaceted. While not fully elucidated for all derivatives, proposed mechanisms include the disruption of microbial cell membranes, inhibition of essential enzymes, and interference with microbial DNA. The structural features of this compound, combining a lipophilic alkyl chain with a polar ether linkage, may allow it to interact with and disrupt the lipid bilayer of microbial membranes.

Article Generation Infeasible Due to Lack of Specific Research Data

Following a comprehensive search of scientific literature, it has been determined that there is a lack of specific published research on the chemical compound This compound . The available data on coumarin derivatives, while extensive, does not provide the specific experimental results required to accurately and informatively address the detailed sections and subsections of the requested article outline.

The user's instructions mandated a strict focus solely on "this compound" and adherence to a detailed outline covering its specific biomolecular interactions, effects on cellular pathways, influence on cellular processes, and a precise structure-activity relationship (SAR) analysis.

The performed searches yielded general information on the biological activities of the broader coumarin class of compounds. For instance, various coumarin derivatives have been studied for their potential as enzyme inhibitors, anti-inflammatory agents, and anticancer therapeutics by inducing apoptosis or cell cycle arrest nih.govnih.govnih.govnih.govnih.gov. Structure-activity relationship studies on different series of 4-substituted and 7-substituted coumarins are also present in the literature, highlighting the importance of these positions for biological activity nih.govnih.govmdpi.commdpi.com.

However, no specific in vitro studies, such as protein binding assays, Western Blots, qPCR analyses, or apoptosis pathway investigations, were found for the exact molecule of interest. Consequently, it is not possible to provide scientifically accurate information on:

Structure-Activity Relationships (SAR):An analysis of the impact of the butyl moiety or the 7-(2-oxopropoxy) group is impossible without comparative studies on its derivatives, which do not appear to have been published. While the role of the core chromen-2-one structure is well-established for coumarins in general, a specific discussion in the context of this particular compound is not feasible without direct researchchemmethod.commdpi.com.

To maintain scientific integrity and adhere to the strict constraints of the request, which forbids extrapolation from other compounds, the article cannot be generated. Fulfilling the request would require fabricating data or presenting generalized coumarin information as specific to "this compound," which would be inaccurate and misleading.

Applications and Future Research Directions Involving 4 Butyl 7 2 Oxopropoxy 2h Chromen 2 One in Academic Contexts

Utilization of 4-butyl-7-(2-oxopropoxy)-2H-chromen-2-one as a Chemical Probe or Scaffold in Research

The unique structure of this compound makes it a valuable tool for chemical biology and synthetic chemistry. Its inherent properties, derived from the coumarin (B35378) core, can be harnessed for various research applications.

Development of Fluorescent Probes and Biosensors Based on the Chromen-2-one Fluorophore

The chromen-2-one (coumarin) core is intrinsically fluorescent, a property that is widely exploited in the development of chemical sensors. nih.gov Coumarin derivatives are frequently used to create fluorescent probes for detecting ions and small molecules due to their high quantum yields, good water solubility, and the ease with which their structure can be modified. researchgate.net The fluorescence of coumarin-based probes can be modulated through various mechanisms, such as photoinduced electron transfer (PET), intramolecular charge transfer (ICT), and Förster resonance energy transfer (FRET). bath.ac.uknih.gov

The this compound scaffold could be functionalized to create selective fluorescent probes. For instance, the 2-oxopropoxy group could be modified to include a recognition moiety for a specific analyte. Upon binding to the target, a conformational change or chemical reaction could alter the electronic properties of the coumarin fluorophore, leading to a detectable change in fluorescence intensity or wavelength ("turn-on" or "turn-off" response). nih.gov Such probes could be designed for the detection of biologically relevant species like metal ions, reactive oxygen species, or specific enzymes. researchgate.netbath.ac.uk

Table 1: Potential Modifications of this compound for Fluorescent Probe Development

| Target Analyte | Proposed Modification on the 2-oxopropoxy group | Sensing Mechanism |

| Metal Cations | Introduction of a chelating group (e.g., crown ether, bipyridine) | Analyte binding alters the electronic environment of the coumarin, modulating fluorescence. |

| Anions | Incorporation of a hydrogen-bond donor moiety | Anion binding through hydrogen bonding induces a change in the ICT process. |

| Thiols | Addition of a Michael acceptor | Nucleophilic addition of the thiol to the probe triggers a fluorescent response. |

| Enzymes | Capping the 7-hydroxy group with an enzyme-cleavable linker | Enzymatic cleavage releases the highly fluorescent 7-hydroxycoumarin derivative. |

Application as a Building Block in Complex Chemical Synthesis and Materials Science

The coumarin nucleus is a versatile scaffold in organic synthesis. nih.gov The reactivity of the C3-C4 double bond and the various positions on the benzene (B151609) ring allow for a wide range of chemical transformations. This compound can serve as a starting material for the synthesis of more complex heterocyclic systems with potential biological activities. nih.govmdpi.com For example, the 2-oxopropoxy group can be elaborated to introduce further complexity and functionality.

In materials science, coumarin derivatives are valuable for creating functional polymers. acs.org The ability of the coumarin moiety to undergo a reversible [2+2] photodimerization upon irradiation with UV light makes it a useful photo-crosslinkable group. acs.org This property can be exploited to create photoresponsive materials, such as self-healing polymers and materials with shape-memory properties. acs.orgresearchgate.net The incorporation of this compound into a polymer backbone could impart these photoresponsive characteristics.

Integration into Materials Science and Supramolecular Chemistry Research

The unique photophysical and chemical properties of coumarins make them attractive candidates for advanced materials and supramolecular chemistry studies.

Investigation of Photoresponsive Properties for Advanced Materials

The photodimerization of the coumarin ring system upon exposure to UV light (typically >300 nm) and the subsequent cleavage of the resulting cyclobutane (B1203170) ring with shorter wavelength UV light (e.g., 254 nm) is a well-documented phenomenon. acs.orgresearchgate.net This photoreversible reaction allows for the precise spatial and temporal control over the properties of materials. By incorporating this compound into polymer chains, it is possible to create photoresponsive hydrogels, films, and nanoparticles. rsc.orgrsc.org These materials could find applications in areas such as controlled drug delivery, where light can be used as an external trigger to release an encapsulated therapeutic agent. rsc.org

Exploration in Molecular Recognition and Self-Assembly Studies

Molecular recognition and self-assembly are fundamental processes that lead to the formation of ordered supramolecular structures. mdpi.com Coumarin derivatives have been shown to participate in self-assembly processes, forming structures like nanofibers and organogels. rsc.orgnih.gov The driving forces for this assembly often include π-π stacking interactions between the aromatic coumarin rings and other non-covalent interactions.

The this compound molecule possesses both a hydrophobic butyl group and a polar 2-oxopropoxy group, which could promote amphiphilic self-assembly in appropriate solvents. The resulting supramolecular architectures could be studied for their unique properties and potential applications. Furthermore, coumarin derivatives can be designed to act as probes to study the process of molecular self-assembly itself. nih.gov The changes in the fluorescence properties of the coumarin moiety can provide insights into the local environment and the dynamics of the assembly process. nih.gov Coumarin-based systems have also been designed for the molecular recognition of specific ions, such as iron (III). researchgate.net

Prospects for Rational Design and Discovery of Novel Analogues of this compound

Rational drug design and the discovery of novel materials often rely on the systematic modification of a lead compound. The this compound scaffold provides a versatile platform for the design of new analogues with tailored properties. By applying principles of medicinal chemistry and materials science, it is possible to create a library of related compounds for screening in various applications. nih.govnih.govmdpi.com

For example, structure-activity relationship (SAR) studies could be conducted by systematically varying the substituents at the 4-position and modifying the side chain at the 7-position. nih.govnih.gov This could lead to the discovery of new compounds with enhanced biological activity, such as antimicrobial or anticancer properties, which are known for other coumarin derivatives. mdpi.comevitachem.com Similarly, the photophysical properties of the coumarin core can be fine-tuned by introducing electron-donating or electron-withdrawing groups, leading to the development of new fluorescent dyes with optimized absorption and emission characteristics. nih.gov

Computational Chemistry-Guided Design Strategies

In the modern drug discovery landscape, computational chemistry serves as an indispensable tool for the rational design of novel therapeutic agents. nih.gov For this compound, these in silico techniques can provide profound insights into its potential biological targets and guide the synthesis of more potent and selective analogs.

Ligand-Based Pharmacophore Modeling:

Ligand-based pharmacophore modeling is a powerful computational strategy that can be employed when the three-dimensional structure of the biological target is unknown. acs.orgmdpi.com This method involves identifying the key chemical features of a set of known active molecules that are essential for their biological activity. acs.org Although specific bioactivity data for this compound is not extensively documented, a hypothetical pharmacophore model can be constructed based on its structural features and known activities of related coumarin derivatives.

A potential pharmacophore model for this compound would likely include:

A hydrophobic feature corresponding to the n-butyl group at the C-4 position.

A hydrogen bond acceptor feature from the carbonyl oxygen of the lactone ring.

An additional hydrogen bond acceptor from the ether oxygen of the (2-oxopropoxy) group.

A second hydrogen bond acceptor from the keto-carbonyl of the (2-oxopropoxy) group.

An aromatic ring feature representing the benzopyrone core.

This model could then be used to virtually screen large compound databases to identify other molecules with similar pharmacophoric features, which would be potential candidates for exhibiting similar biological activities. nih.gov

In Silico Virtual Screening:

Virtual screening is a computational technique used to search libraries of small molecules to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. chemrxiv.org In the context of this compound, if a potential biological target is identified, structure-based virtual screening could be employed. This would involve docking the compound into the active site of the target protein to predict its binding affinity and mode of interaction. nih.govnih.gov

For instance, if this coumarin were to be investigated as a potential inhibitor of an enzyme, a virtual screen could be set up to dock a library of related compounds against the enzyme's binding pocket. The results would be scored based on predicted binding energies, allowing for the prioritization of a smaller, more manageable set of compounds for experimental testing. researchgate.net

| Computational Technique | Application to this compound | Potential Outcome |

| Ligand-Based Pharmacophore Modeling | Generation of a 3D pharmacophore model based on its key structural features (butyl group, ether and ketone functionalities, coumarin core). | Identification of novel compounds from databases with similar pharmacophoric features, potentially leading to the discovery of new leads with similar or improved activity. |

| In Silico Virtual Screening | Docking of the compound and its virtual analogs against known biological targets of other coumarin derivatives (e.g., kinases, proteases). | Prediction of potential biological targets and elucidation of the molecular basis of interaction, guiding further experimental validation. nih.gov |

| 3D-QSAR (Quantitative Structure-Activity Relationship) | Development of a predictive model correlating the 3D structural properties of a series of analogs with their biological activity. | Rational design of new derivatives with enhanced potency by suggesting specific structural modifications. nih.gov |

Application of Combinatorial Chemistry and High-Throughput Screening Methodologies

Combinatorial Chemistry:

Combinatorial chemistry is a synthetic strategy that enables the rapid synthesis of a large number of different but structurally related molecules, known as a library. nih.govwikipedia.org This approach would be highly valuable in exploring the structure-activity relationship (SAR) of this compound. A combinatorial library could be designed by systematically varying the substituents at the C-4 and C-7 positions of the coumarin core.

For example, a library could be generated by:

Varying the alkyl chain length at C-4: Replacing the butyl group with methyl, ethyl, propyl, and longer or branched alkyl chains to probe the effect of hydrophobicity and steric bulk.

Modifying the C-7 substituent: Replacing the (2-oxopropoxy) group with a variety of other alkoxy, aryloxy, or heterocyclic moieties to explore the impact of different electronic and steric properties at this position.

The synthesis of such a library could be facilitated by solid-phase organic synthesis techniques, which allow for the efficient and parallel synthesis of a large number of compounds. wikipedia.org

High-Throughput Screening (HTS):

Once a combinatorial library of this compound analogs has been synthesized, high-throughput screening (HTS) can be employed to rapidly assess their biological activity against a specific target or in a particular cellular assay. nih.govyoutube.com HTS utilizes automated robotics and sensitive detection methods to test thousands of compounds in a short period. youtube.com

For instance, if the research aim is to identify novel antibacterial agents, the synthesized library could be screened against a panel of pathogenic bacteria to identify compounds that inhibit bacterial growth. nih.gov The "hit" compounds from the primary screen can then be subjected to more detailed secondary assays to confirm their activity and determine their mechanism of action.

| Methodology | Application to this compound | Research Goal |

| Combinatorial Chemistry | Synthesis of a focused library of analogs with variations at the C-4 (e.g., different alkyl chains) and C-7 (e.g., diverse ether-linked groups) positions. | To systematically explore the structure-activity relationship and identify key structural determinants for a desired biological effect. |

| High-Throughput Screening (HTS) | Rapid screening of the combinatorial library in a specific biological assay (e.g., enzyme inhibition, cell viability, antimicrobial activity). mdpi.com | To identify "hit" compounds from the library with significant activity, which can then be selected for further optimization and development. |

Emerging Research Areas and Unexplored Facets of this compound Research

While the core applications of coumarin derivatives are well-established, several emerging research areas offer exciting new avenues for the investigation of this compound.

One such area is the development of fluorescent probes for biological imaging. The coumarin scaffold is known for its fluorescent properties, and modifications to the substitution pattern can tune the photophysical characteristics of the molecule. ktu.edu The specific structure of this compound could be rationally modified to create probes that are sensitive to specific ions, reactive oxygen species, or enzymatic activities within a cellular environment.

Another unexplored facet is the potential for this compound to act as a modulator of protein-protein interactions . Many disease pathways are driven by aberrant protein-protein interactions, and small molecules that can disrupt these interactions are of great therapeutic interest. The unique three-dimensional shape and chemical functionality of this compound could make it a suitable starting point for the design of such modulators.

Furthermore, the field of chemical biology offers numerous opportunities to use this compound as a tool to probe complex biological processes. For example, it could be functionalized with a reactive group to create an activity-based probe for identifying its cellular targets, or it could be incorporated into a larger molecule to study its effects on a specific biological pathway.

Conclusion

Summary of Key Academic Findings on Coumarin (B35378) Analogs: Synthesis, Characterization, and In Vitro Biological Activities

Research into coumarin derivatives has established robust methodologies for their synthesis and characterization, alongside a wide array of documented in vitro biological effects.

Synthesis: The synthesis of coumarin derivatives, and by extension likely 4-butyl-7-(2-oxopropoxy)-2H-chromen-2-one, typically commences with a core coumarin structure. A common precursor would be a 7-hydroxycoumarin derivative, such as 7-hydroxy-4-butyl-2H-chromen-2-one. The synthesis would then proceed via an etherification reaction. Specifically, the introduction of the 2-oxopropoxy group at the 7-position would likely be achieved through a Williamson ether synthesis, reacting the hydroxyl group with a suitable haloacetone, such as chloroacetone (B47974) or bromoacetone, in the presence of a base like potassium carbonate. nih.govniscpr.res.in Alternative synthetic strategies for the coumarin core itself include the Pechmann condensation, Perkin reaction, and Knoevenagel condensation. nih.gov

Characterization: The structural elucidation of novel coumarin compounds is routinely accomplished using a suite of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) would be pivotal in confirming the presence and connectivity of the butyl and 2-oxopropoxy substituents. nih.govniscpr.res.in Infrared (IR) spectroscopy would identify key functional groups, such as the characteristic lactone carbonyl (C=O) stretch of the coumarin ring and the additional ketone group in the propoxy chain. niscpr.res.in Mass spectrometry (MS) would be employed to determine the molecular weight and fragmentation pattern, further confirming the compound's identity. niscpr.res.innih.gov For crystalline compounds, X-ray crystallography provides definitive proof of structure and stereochemistry. nih.gov

In Vitro Biological Activities: Coumarins as a class exhibit a broad spectrum of in vitro biological activities, suggesting that this compound could possess interesting pharmacological properties. Documented activities for various coumarin derivatives include:

Antimicrobial Activity: Many coumarins have demonstrated efficacy against a range of bacterial and fungal strains. evitachem.comnih.gov

Anti-inflammatory Activity: The coumarin scaffold is a known pharmacophore for anti-inflammatory agents. evitachem.com

Anticancer Activity: Certain coumarin derivatives have shown cytotoxic activity against various cancer cell lines in vitro. evitachem.comnih.gov

Enzyme Inhibition: Coumarins are known to inhibit a variety of enzymes, including acetylcholinesterase and monoamine oxidase. evitachem.com

The specific biological profile of this compound would be dependent on the unique contributions of the butyl group at the 4-position and the 2-oxopropoxy group at the 7-position.

Identification of Remaining Academic Challenges and Unaddressed Research Questions

The primary and most significant academic challenge is the current lack of any specific scholarly research on this compound. This presents a complete void in the scientific literature. Key unaddressed research questions include:

Feasibility of Synthesis: Has the synthesis of this compound been attempted, and if so, what are the optimal reaction conditions and yields?

Physicochemical Properties: What are the fundamental physicochemical properties of this compound, such as its melting point, solubility, and stability?

Comprehensive Spectroscopic Profile: What is the complete and unambiguous ¹H NMR, ¹³C NMR, IR, and mass spectral data for this molecule?

Crystallographic Structure: Does the compound form crystals suitable for X-ray diffraction to provide a definitive three-dimensional structure?

In Vitro Biological Profile: What, if any, are the specific in vitro biological activities of this compound? Does it exhibit antimicrobial, anticancer, anti-inflammatory, or other pharmacologically relevant properties?

Structure-Activity Relationships (SAR): How do the 4-butyl and 7-(2-oxopropoxy) substituents specifically influence the biological activity compared to other coumarin derivatives?

Mechanism of Action: If biological activity is observed, what are the underlying molecular mechanisms?

Future Outlook and Strategic Directions for Scholarly Research on this compound

The future for scholarly research on this compound is entirely open and holds the potential for novel discoveries. A strategic research plan should be implemented to systematically address the current knowledge gap.

Phase 1: Synthesis and Characterization The initial focus should be on the successful synthesis and purification of this compound. This would involve developing and optimizing a synthetic route, likely starting from 7-hydroxy-4-butyl-2H-chromen-2-one. Following a successful synthesis, comprehensive characterization using modern analytical techniques (NMR, MS, IR, and elemental analysis) is imperative to establish a definitive structural proof.

Phase 2: In Vitro Biological Screening Once the pure compound is available, it should be subjected to a broad-based in vitro biological screening program. This should include assays for:

Antimicrobial activity against a panel of pathogenic bacteria and fungi.

Cytotoxicity against a diverse set of human cancer cell lines.

Anti-inflammatory activity using relevant cellular models.

Enzyme inhibition assays for key pharmacological targets.

Phase 3: Structure-Activity Relationship Studies Contingent on the results of the initial screening, further research could focus on synthesizing a library of related analogs. This would involve modifying the alkyl chain at the 4-position and altering the substituent at the 7-position to establish clear structure-activity relationships. This would provide valuable insights into the chemical features essential for any observed biological activity.

Phase 4: Mechanistic Studies If significant biological activity is identified, subsequent research should aim to elucidate the mechanism of action. This could involve a variety of molecular and cellular biology techniques to identify the specific cellular targets and pathways modulated by the compound.